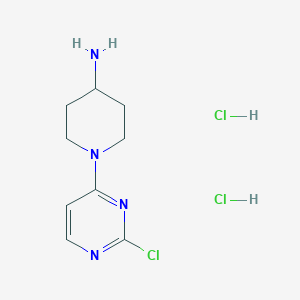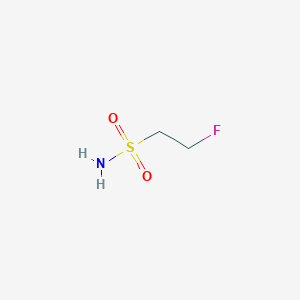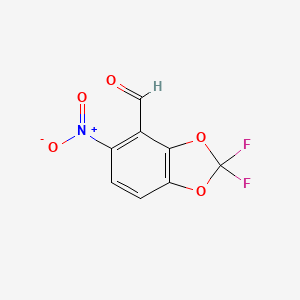
1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride (CPPD) is an organic compound with a molecular weight of 270.22 g/mol. It is a white crystalline powder that is soluble in water and ethanol. CPPD is a widely used reagent in organic synthesis and has been studied for its potential applications in the field of medicinal chemistry. CPPD is also known as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
科学的研究の応用
CPPD has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, such as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CPPDHCl). CPPDHCl has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain types of cancer cells.
作用機序
The mechanism of action of CPPD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. This inhibition is thought to lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
CPPD has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. In addition, it has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high purity and a low cost. In addition, it is soluble in water and ethanol, making it easy to work with. However, its use in laboratory experiments is limited by its potential toxicity, as well as its potential for causing adverse reactions in humans.
将来の方向性
The potential applications of CPPD are still being explored. One of the most promising areas of research is its potential use in the development of new drugs and therapies. Other potential areas of research include its use as an anti-inflammatory agent, its potential use in the treatment of cancer, and its potential use as a tool for studying biochemical and physiological processes. Additionally, further research is needed to better understand the mechanism of action of CPPD and to develop more efficient and cost-effective synthesis methods.
合成法
CPPD can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 2-piperidin-4-ylpiperidine in the presence of anhydrous sodium carbonate. This method yields a white crystalline product with a purity of greater than 99%.
特性
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14;;/h1,4,7H,2-3,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHHJNKPWAZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)






![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)